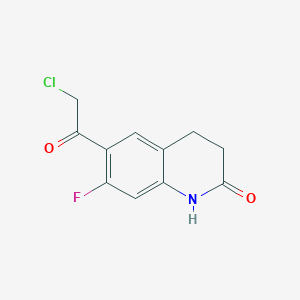![molecular formula C8H16N2O5S B1517770 4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid CAS No. 1096896-15-9](/img/structure/B1517770.png)
4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid
Vue d'ensemble
Description
“4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid” is a chemical compound with the CAS Number: 1096896-15-9 . It has a molecular weight of 252.29 . The IUPAC name for this compound is 4-({methyl[2-(methylamino)-2-oxoethyl]amino}sulfonyl)butanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique
Spectroscopic Investigation and Molecular Docking
A study focused on the spectroscopic investigation of a related compound, demonstrating its potential as a nonlinear optical (NLO) material due to its high first hyperpolarizability. The research extended to molecular docking to calculate the binding energy with proteins, indicating possible biological applications (Vanasundari et al., 2017).
Catalytic Applications in Organic Synthesis
Another research explored the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety for catalytic applications. These catalysts were used in the synthesis of various organic compounds, showcasing the application of sulfonamide derivatives in green chemistry (Zolfigol et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of novel compounds bearing a sulfonamide moiety were conducted, indicating their potential as antimicrobial agents. This study underscores the significance of sulfonamide derivatives in developing new antimicrobial drugs (Darwish et al., 2014).
Reaction Mechanisms and Chemical Synthesis
Research on the Ritter reaction for the synthesis of t-butyl amides detailed scalable methods and substrate scopes, highlighting the utility of sulfonamide derivatives in chemical synthesis processes (Milne & Baum, 2014).
Potential as Drug Intermediates
Studies have demonstrated the potential of sulfonamide derivatives as intermediates in drug synthesis, focusing on their roles in the formation of compounds with antimicrobial and possibly anticancer activities (Solladié et al., 2000; Sommerwerk et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-[methyl-[2-(methylamino)-2-oxoethyl]sulfamoyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9-7(11)6-10(2)16(14,15)5-3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBVQCZKQBNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



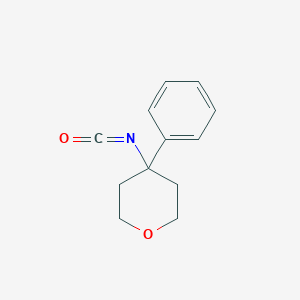
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
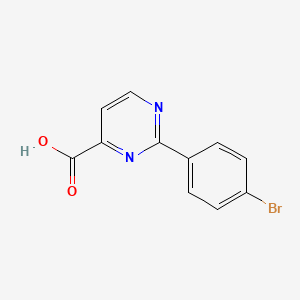
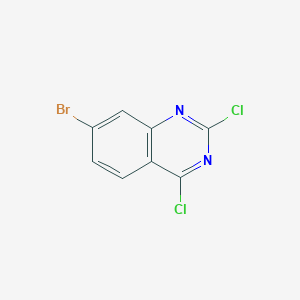
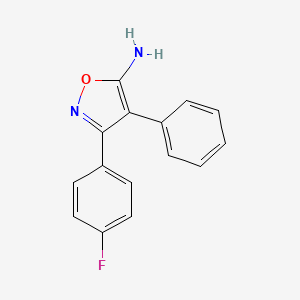


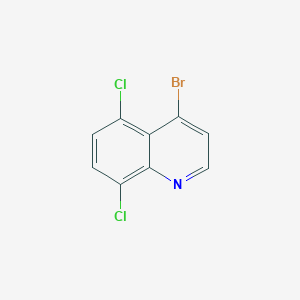
![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
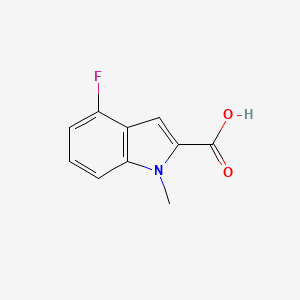
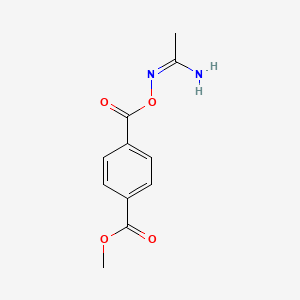
![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)
